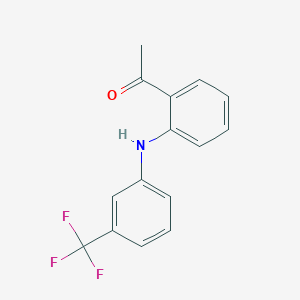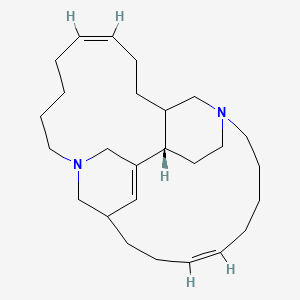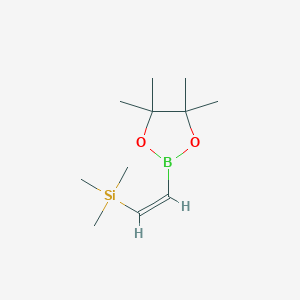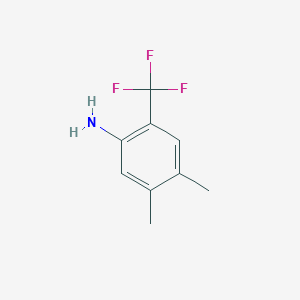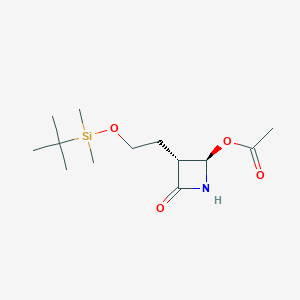
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidinone ring, a tert-butyldimethylsilyl group, and an acetate ester. These structural features contribute to its reactivity and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the four-membered azetidinone ring.
Introduction of the Tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate or silyl ether positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
科学研究应用
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets. The azetidinone ring can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.
相似化合物的比较
Similar Compounds
(2R,3R)-3-(2-Hydroxyethyl)-4-oxoazetidin-2-yl acetate: Lacks the silyl protecting group, making it less stable under certain conditions.
(2R,3R)-3-(2-((Trimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate: Contains a different silyl group, affecting its reactivity and stability.
Uniqueness
The presence of the tert-butyldimethylsilyl group in (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.
属性
CAS 编号 |
1217719-00-0 |
|---|---|
分子式 |
C13H25NO4Si |
分子量 |
287.43 g/mol |
IUPAC 名称 |
[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C13H25NO4Si/c1-9(15)18-12-10(11(16)14-12)7-8-17-19(5,6)13(2,3)4/h10,12H,7-8H2,1-6H3,(H,14,16)/t10-,12+/m0/s1 |
InChI 键 |
JSWAHRJBQMEUQL-CMPLNLGQSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H](C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(=O)OC1C(C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)

![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
